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molecular formula C11H15N5 B8400051 6-(4-Methylpiperazino)-1H-pyrazolo[3,4-b]pyridine

6-(4-Methylpiperazino)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B8400051
M. Wt: 217.27 g/mol
InChI Key: RIHRMBIIAGKZKR-UHFFFAOYSA-N
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Patent
US05300498

Procedure details

2-Fluoro-6-(4-methyl-1-piperazinyl)pyridine-3-carboxaldehyde acetylhydrazone (2.30 g, 8.23 mmole) was warmed at 90° C. in 20 mL of hydrazine hydrate. After 30 minutes, water was added to the reaction mixture and the product was filtered off. The aqueous filtrate was concentrated under reduced pressure and the resulting solid triturated with water. This product was combined with the product that had been previously filtered off and the two were recrystallized together from EtOAc, giving 1.15 g, (64%), mp 196°-197° C.
Name
2-Fluoro-6-(4-methyl-1-piperazinyl)pyridine-3-carboxaldehyde acetylhydrazone
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][N:5]=[CH:6][C:7]1[C:8](F)=[N:9][C:10]([N:13]2[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]2)=[CH:11][CH:12]=1)(=O)C.O>O.NN>[CH3:19][N:16]1[CH2:17][CH2:18][N:13]([C:10]2[N:9]=[C:8]3[NH:4][N:5]=[CH:6][C:7]3=[CH:12][CH:11]=2)[CH2:14][CH2:15]1 |f:2.3|

Inputs

Step One
Name
2-Fluoro-6-(4-methyl-1-piperazinyl)pyridine-3-carboxaldehyde acetylhydrazone
Quantity
2.3 g
Type
reactant
Smiles
C(C)(=O)NN=CC=1C(=NC(=CC1)N1CCN(CC1)C)F
Name
Quantity
20 mL
Type
solvent
Smiles
O.NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting solid triturated with water
FILTRATION
Type
FILTRATION
Details
had been previously filtered off
CUSTOM
Type
CUSTOM
Details
the two were recrystallized together from EtOAc
CUSTOM
Type
CUSTOM
Details
giving 1.15 g, (64%), mp 196°-197° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN1CCN(CC1)C1=CC=C2C(=N1)NN=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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